molecular formula C14H11NOS B1678571 PBIT CAS No. 2514-30-9

PBIT

Katalognummer: B1678571
CAS-Nummer: 2514-30-9
Molekulargewicht: 241.31 g/mol
InChI-Schlüssel: KRXMYBAZKJBJAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es hemmt speziell JARID1B (KDM5B), JARID1A und JARID1C mit IC50-Werten von 3 μM, 6 μM bzw. 4,9 μM

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PBIT umfasst typischerweise die Reaktion von 2-Aminobenzolthiol mit 4-Methylbenzoylchlorid unter basischen Bedingungen, um das Zwischenprodukt 2-(4-Methylphenyl)-1,2-Benzisothiazol-3(2H)-on zu bilden. Die Reaktion wird in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt. Die Reaktionsmischung wird dann mehrere Stunden lang unter Rückfluss erhitzt, um die vollständige Umwandlung der Ausgangsstoffe zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Fließsysteme, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren, und das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

PBIT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird in Studien zur Enzyminhibition, insbesondere von Histondemethylasen, eingesetzt, um die epigenetische Regulation zu verstehen.

    Medizin: Wird wegen seiner potenziellen therapeutischen Anwendung in der Krebsbehandlung untersucht, da es die Proliferation von Krebszellen inhibieren kann, die JARID1B überexprimieren.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es spezifisch die Jumonji AT-reiche Interaktionsdomäne 1 (JARID1)-Enzyme hemmt. Diese Enzyme sind für die Demethylierung von Histon H3 Lysin 4 (H3K4) verantwortlich, einem wichtigen epigenetischen Merkmal, das mit der aktiven Transkription assoziiert ist. Durch die Hemmung von JARID1B, JARID1A und JARID1C verhindert this compound die Entfernung der H3K4me3-Markierung, was zur Unterdrückung der Genexpression und zur Inhibition der Zellproliferation führt. Dieser Mechanismus ist besonders wirksam in Krebszellen, die JARID1B überexprimieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PBIT typically involves the reaction of 2-aminobenzenethiol with 4-methylbenzoyl chloride under basic conditions to form the intermediate 2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen

PBIT durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wirkmechanismus

PBIT exerts its effects by specifically inhibiting the Jumonji AT-rich Interactive Domain 1 (JARID1) enzymes. These enzymes are responsible for the demethylation of histone H3 lysine 4 (H3K4), a key epigenetic mark associated with active transcription. By inhibiting JARID1B, JARID1A, and JARID1C, this compound prevents the removal of the H3K4me3 mark, leading to the suppression of gene expression and inhibition of cell proliferation. This mechanism is particularly effective in cancer cells that overexpress JARID1B .

Vergleich Mit ähnlichen Verbindungen

PBIT ist einzigartig in seiner Spezifität für JARID1-Enzyme im Vergleich zu anderen Histondemethylase-Inhibitoren. Ähnliche Verbindungen umfassen:

Eigenschaften

IUPAC Name

2-(4-methylphenyl)-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-10-6-8-11(9-7-10)15-14(16)12-4-2-3-5-13(12)17-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMYBAZKJBJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359056
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID17433179
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2514-30-9
Record name 2-(4-Methylphenyl)-1,2-benzothiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PBIT
Reactant of Route 2
PBIT
Reactant of Route 3
PBIT
Reactant of Route 4
Reactant of Route 4
PBIT
Reactant of Route 5
PBIT
Reactant of Route 6
PBIT
Customer
Q & A

Q1: What is the primary target of PBIT?

A1: this compound is known to inhibit the enzymatic activity of the Jumonji AT-rich Interactive Domain 1 (JARID1) family of histone lysine demethylases. Specifically, it targets JARID1A and JARID1B, which are responsible for demethylating trimethylated lysine 4 in histone H3 (H3K4me3). []

Q2: How does this compound interact with JARID1B?

A2: this compound inhibits JARID1B with an IC50 of approximately 3 μM in vitro. It inhibits the removal of H3K4me3 by JARID1B in cells, leading to increased H3K4me3 levels in a time- and dose-dependent manner. []

Q3: What are the downstream effects of JARID1B inhibition by this compound?

A3: Inhibition of JARID1B by this compound can lead to several downstream effects, including:

  • Reduced proliferation of cancer cells: this compound has been shown to inhibit the growth of various cancer cell lines, including lung cancer, prostate cancer, and melanoma. [, , ]
  • Induction of cellular senescence: this compound can induce senescence in cancer cells, as evidenced by increased levels of senescence markers like senescence-associated β-galactosidase (SA-β-Gal) and lamin B1. []
  • Inhibition of tumor growth: In vivo studies have shown that this compound can reduce tumor growth in animal models of esophageal cancer and melanoma. [, ]

Q4: Does this compound interact with other targets besides JARID1 family members?

A4: Research suggests this compound might also inhibit inducible nitric oxide synthase (iNOS), impacting nitric oxide (NO) production. This inhibition has been linked to potential benefits in models of colon cancer, esophageal cancer, and melanoma. [, , , ]

Q5: Are there any other pathways affected by this compound treatment?

A5: Studies indicate this compound might also modulate the Akt3 and mitogen-activated protein kinase (MAPK) signaling pathways in melanoma, contributing to its anti-cancer effects. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C14H11NOS, and its molecular weight is 241.31 g/mol.

Q7: How does modifying the this compound structure affect its activity?

A7: Replacing the sulfur atom in this compound with selenium creates PBISe (Se,Se′-1,4-phenylenebis(1,2-ethanediyl)bis-isoselenourea), a more potent analog. PBISe exhibits stronger anti-cancer effects in various models, including melanoma and colon cancer. [, , , , ]

Q8: What types of in vitro assays have been used to study this compound?

A8: Researchers have employed various in vitro assays to investigate this compound's effects, including:

  • Proliferation assays: These assess this compound's impact on cancer cell growth and viability. [, , ]
  • Cell cycle analysis: These determine if this compound induces cell cycle arrest in specific phases. []
  • Apoptosis assays: These measure this compound's ability to trigger programmed cell death in cancer cells. []
  • Western blotting: This technique analyzes the expression levels of specific proteins, such as JARID1B, iNOS, and signaling pathway components. [, , , ]

Q9: What have in vivo studies revealed about this compound's efficacy?

A9: Animal models, particularly for esophageal and colon cancer, have been utilized to evaluate this compound's chemopreventive potential. Results indicate this compound can significantly reduce tumor incidence and multiplicity in these models. [, , , , ]

Q10: Has this compound been tested in clinical trials?

A10: Currently, no published data from clinical trials involving this compound are available. Further research, including preclinical and potentially clinical studies, is necessary to fully evaluate its therapeutic potential in humans.

Q11: What analytical techniques are used to characterize and quantify this compound?

A11: Common analytical techniques used for this compound characterization and quantification include:

  • High-performance liquid chromatography (HPLC): This method separates this compound from other compounds in a mixture. [, ]
  • Fluorescence detection (FLD): this compound derivatives can be detected with high sensitivity using fluorescence. [, ]
  • Mass spectrometry (MS): This technique helps identify and confirm the structure of this compound and its derivatives. [, ]

Q12: What is known about the safety and toxicity of this compound?

A12: While this compound has shown promising results in preclinical studies, more research is needed to fully understand its safety profile. Long-term toxicity studies are necessary to evaluate any potential adverse effects.

Q13: What are the future directions for this compound research?

A13: Future research on this compound could focus on:

  • Optimizing its structure: Developing more potent and selective analogs of this compound with improved pharmacokinetic properties. [, ]
  • Further elucidating its mechanism of action: Investigating the detailed molecular mechanisms by which this compound exerts its anti-cancer effects, including its interactions with different targets and pathways. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.